molecular formula C9H9BrO B13589707 3-(3-Bromophenyl)-2-propen-1-ol

3-(3-Bromophenyl)-2-propen-1-ol

Cat. No.: B13589707
M. Wt: 213.07 g/mol
InChI Key: FSYTZONKJWJPPJ-DUXPYHPUSA-N
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Description

3-(3-Bromophenyl)-2-propen-1-ol is an α,β-unsaturated alcohol featuring a bromine atom at the meta position of the phenyl ring. Its synthesis typically involves condensation reactions, as evidenced by protocols using 5-[(3-bromophenyl)methylene]-1,3-dimethylpyrimidinetrione and ethanol reflux conditions . The crystal structure of related bromophenyl derivatives (e.g., C22H15BrN2O6) reveals monoclinic systems with space group P21/c and unit cell parameters (e.g., a = 5.1760 Å, b = 17.5652 Å, c = 21.734 Å), highlighting the influence of bromine on molecular packing .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+

InChI Key

FSYTZONKJWJPPJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/CO

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-propen-1-ol typically involves the bromination of a phenylpropenol precursor. One common method is the electrophilic bromination of 3-phenyl-2-propen-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-(3-Bromophenyl)-2-propen-1-ol can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Boronic acids, palladium catalysts

Major Products Formed

Scientific Research Applications

3-(3-Bromophenyl)-2-propen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-propen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and the propenol group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, its ability to form covalent bonds with biological macromolecules can inhibit enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Effects

  • 3-(2-Bromophenyl)propan-1-ol: This isomer has bromine at the ortho position. Synthesized via reduction of 3-(2-bromophenyl)propionic acid, it yields a colorless oil with 95% efficiency .
  • 3-(4-Bromo-2-chlorophenyl)propanoic acid: A halogen-rich analog (Cl and Br substituents) with a molecular weight of 254.65 g/mol. The electronic effects of multiple halogens may enhance acidity or coordination properties compared to mono-brominated derivatives .

Functional Group Variations

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one: A propenone derivative with a 3-bromophenyl group. It exhibits cytotoxic activity against MCF7 cells (IC50 = 100 μg/mL), suggesting that the ketone group enhances bioactivity compared to the alcohol counterpart .
  • 3-Bromo-2-(bromomethyl)-1-propanol: A polybrominated alcohol with CAS 106023-63-5. Its higher bromine content increases molecular weight (248.83 g/mol) and likely impacts flammability and toxicity, making it subject to regulatory scrutiny under RoHS .

Data Tables

Table 2: Cytotoxicity Data for Halogenated Compounds

Compound Cell Line IC50/LC50 (μg/mL) Functional Group
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one MCF7 100 (IC50) Ketone
Compound 1 (Unspecified) MCF7 1,484.75 (LC50) Unknown

Biological Activity

Overview

3-(3-Bromophenyl)-2-propen-1-ol, a compound belonging to the class of chalcones, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(3-Bromophenyl)-2-propen-1-ol can be represented as follows:

C9H9BrO\text{C}_{9}\text{H}_{9}\text{Br}\text{O}

This structure features a bromophenyl group attached to a propenol moiety, which is significant for its biological activity due to the presence of both the bromine substituent and the unsaturated bond.

Anti-inflammatory and Analgesic Effects

Research indicates that 3-(3-Bromophenyl)-2-propen-1-ol exhibits notable anti-inflammatory and analgesic properties. In one study, it was shown to reduce inflammation in murine models, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antiviral Potential

Recent studies have explored the antiviral potential of chalcone derivatives, including 3-(3-Bromophenyl)-2-propen-1-ol. It has been suggested that this compound may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral assembly processes .

The biological activity of 3-(3-Bromophenyl)-2-propen-1-ol is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and integrity.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress responses, contributing to its protective effects against cellular damage.

Case Study 1: Anti-inflammatory Activity in Animal Models

In a controlled study involving mice subjected to induced inflammation, administration of 3-(3-Bromophenyl)-2-propen-1-ol resulted in significant reductions in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Antimicrobial Efficacy

A series of tests on bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that 3-(3-Bromophenyl)-2-propen-1-ol exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results highlight its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism
Anti-inflammatorySignificant reduction in inflammationEnzyme inhibition, ROS modulation
AnalgesicPain relief observedCentral nervous system interaction
AntimicrobialEffective against Gram-positive/negative bacteriaMembrane disruption
AntiviralInhibition of viral replicationInterference with viral entry

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